CYP11B2 Inhibitory Potency: 1-Chloro Derivative vs. Patent Comparators
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (the target compound) exhibits an IC50 of 237 nM against human CYP11B2, as reported in US Patent 9,394,290 [1]. Within the same patent family and assay system, other structurally related compounds show a range of potencies. For instance, a close analog (US9394290, 41) is a CYP11B1 inhibitor with an IC50 of 500 nM, while another analog (US9394290, 32) shows an IC50 of 126 nM for CYP11B1 and 1.02E+3 nM for CYP11B2 [2][3]. This places the target compound's potency in an intermediate position, highlighting that the 4-chloro substitution confers a specific, quantifiable level of biological activity that is distinct from other substituents.
| Evidence Dimension | CYP11B2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 237 nM |
| Comparator Or Baseline | Patent analog (US9394290, 32): IC50 = 1,020 nM; Patent analog (US9394290, 35): IC50 = 73 nM |
| Quantified Difference | Target is 4.3-fold more potent than the 1,020 nM analog, but 3.2-fold less potent than the 73 nM analog. |
| Conditions | V79MZ cells expressing human CYP11B2, using [3H]11-deoxycorticosterone as substrate, preincubated for 60 mins. |
Why This Matters
For medicinal chemistry programs targeting CYP11B2, this compound provides a defined potency reference point that can guide the selection of a starting point for lead optimization, as its activity is quantifiably distinct from that of close structural analogs.
- [1] BindingDB. BDBM50378956 CHEMBL2011246::US9394290, 11. Affinity Data: IC50 237 nM for human CYP11B2. Available at: https://bdb99.ucsd.edu/ View Source
- [2] BindingDB. BDBM50378953 CHEMBL2011436::US9394290, 41. Affinity Data: IC50 500 nM for human CYP11B1. Available at: http://ww.w.bindingdb.org/ View Source
- [3] BindingDB. BDBM50378944 CHEMBL2011262::US9394290, 32. Affinity Data: IC50 126 nM for CYP11B1; IC50 1.02E+3 nM for CYP11B2. Available at: http://ww.w.bindingdb.org/ View Source
